Arteludovicinolide A

Description

Structure

2D Structure

3D Structure

Properties

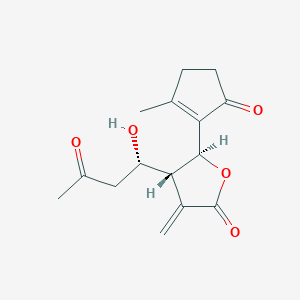

Molecular Formula |

C15H18O5 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(4R,5S)-4-[(1S)-1-hydroxy-3-oxobutyl]-3-methylidene-5-(2-methyl-5-oxocyclopenten-1-yl)oxolan-2-one |

InChI |

InChI=1S/C15H18O5/c1-7-4-5-10(17)12(7)14-13(9(3)15(19)20-14)11(18)6-8(2)16/h11,13-14,18H,3-6H2,1-2H3/t11-,13+,14+/m0/s1 |

InChI Key |

QCXJFZHOTLSNKF-IACUBPJLSA-N |

Isomeric SMILES |

CC1=C(C(=O)CC1)[C@@H]2[C@H](C(=C)C(=O)O2)[C@H](CC(=O)C)O |

Canonical SMILES |

CC1=C(C(=O)CC1)C2C(C(=C)C(=O)O2)C(CC(=O)C)O |

Synonyms |

arteludovicinolide A |

Origin of Product |

United States |

Foundational & Exploratory

Arteludovicinolide A: A Comprehensive Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, natural sources, and isolation of Arteludovicinolide A, a sesquiterpene lactone of significant interest. The document details the initial discovery and characterization, followed by its identification in various plant species, and includes detailed experimental protocols for its extraction and purification.

Discovery and Initial Characterization

This compound was first discovered and characterized in 1982 by Bohlmann and Zdero. Contrary to what its later isolations from the Achillea genus might suggest, the compound was first isolated from Artemisia ludoviciana Nutt., a species commonly known as white sagebrush, native to North America.

The initial characterization of this compound was accomplished through extensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, which were instrumental in elucidating its complex stereochemistry.

Natural Sources of this compound

Following its initial discovery, this compound has been identified in several species within the Asteraceae family, notably in the genus Achillea. The primary natural sources identified to date are:

-

Artemisia ludoviciana Nutt.: The original source of this compound.

-

Achillea setacea Waldst. & Kit.: This species has been a significant source for subsequent isolations of the compound.[1][2][3][4]

-

Achillea coarctata Poir.: Another species of the Achillea genus from which this compound has been isolated.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the isolation and characterization of this compound from its natural sources.

| Parameter | Artemisia ludoviciana (Original Discovery) | Achillea setacea | Achillea coarctata |

| Yield | Data not available in the initial report. | Not explicitly quantified for the individual compound. A crude lactone fraction of 2.7 g was obtained from 150 g of plant material. | Data not available in the cited report. |

| Molecular Formula | C₁₅H₁₈O₅ | C₁₅H₁₈O₅ | C₁₅H₁₈O₅ |

| Molecular Weight | 278.30 g/mol | 278.30 g/mol | 278.30 g/mol |

| ¹H-NMR (CDCl₃) | Specific chemical shifts are detailed in the original 1982 publication by Bohlmann and Zdero. | The ¹H-NMR data is consistent with the originally reported values. | The ¹H-NMR data is consistent with the originally reported values. |

| ¹³C-NMR (CDCl₃) | Specific chemical shifts are detailed in the original 1982 publication by Bohlmann and Zdero. | The ¹³C-NMR data is consistent with the originally reported values. | The ¹³C-NMR data is consistent with the originally reported values. |

| Mass Spec. (m/z) | Key fragments and molecular ion peak are detailed in the original 1982 publication. | Key fragments and molecular ion peak are consistent with the originally reported values. | Key fragments and molecular ion peak are consistent with the originally reported values. |

Experimental Protocols

Isolation from Achillea setacea

The following protocol is based on the methodology described by Todorova et al. (2000).[1][2][3][4]

Plant Material: The aerial parts of Achillea setacea were collected during the flowering stage.

Extraction:

-

Air-dried and ground aerial parts of the plant (150 g) were extracted with dichloromethane (CH₂Cl₂) (2 x 500 ml) at room temperature.

-

The solvent was evaporated in vacuo to yield a crude extract.

Fractionation and Purification:

-

The crude extract was processed to obtain a crude lactone fraction (2.7 g).

-

This fraction was subjected to column chromatography on silica gel.

-

Elution was performed with solvent mixtures of increasing polarity, typically chloroform-methanol (CHCl₃-MeOH).

-

Fractions were monitored by Infrared (IR) spectroscopy to identify those containing lactones.

-

Selected lactone-containing fractions were further purified by additional column chromatography and preparative Thin Layer Chromatography (TLC) to yield pure this compound.

General Isolation Workflow for Sesquiterpene Lactones

The following diagram illustrates a typical workflow for the isolation of sesquiterpene lactones, such as this compound, from plant material.

Biological Activity

This compound has been reported to possess anti-inflammatory properties. Further research into its mechanism of action is ongoing. At present, specific signaling pathways modulated by this compound have not been fully elucidated in the available literature. As such, a signaling pathway diagram cannot be provided at this time. Research in this area is anticipated to reveal the molecular targets and pathways through which this compound exerts its biological effects, which will be of significant interest to the drug development community.

References

Unveiling the Intricacies of Arteludovicinolide A: A Deep Dive into its Chemical Architecture and Stereochemistry

For Immediate Release

[City, State] – Arteludovicinolide A, a sesquiterpene lactone, presents a fascinating and complex molecular framework that has garnered interest within the scientific community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure and stereochemical nuances.

Molecular Structure: A Fused Ring System with Diverse Functionalities

This compound possesses the molecular formula C15H18O5.[1] Its core structure is characterized by a γ-butyrolactone ring fused with a cyclopentenone moiety. This intricate scaffold is further decorated with a hydroxylated butyl side chain, contributing to its unique chemical properties.

The systematic IUPAC name for this compound is (4R,5S)-4-[(1S)-1-hydroxy-3-oxobutyl]-3-methylidene-5-(2-methyl-5-oxocyclopenten-1-yl)oxolan-2-one.[1] This nomenclature precisely describes the spatial arrangement of each substituent and the stereochemistry at the chiral centers, which is crucial for its biological activity.

| Identifier | Value | Source |

| Molecular Formula | C15H18O5 | PubChem[1] |

| IUPAC Name | (4R,5S)-4-[(1S)-1-hydroxy-3-oxobutyl]-3-methylidene-5-(2-methyl-5-oxocyclopenten-1-yl)oxolan-2-one | PubChem[1] |

| InChI | InChI=1S/C15H18O5/c1-7-4-5-10(17)12(7)14-13(9(3)15(19)20-14)11(18)6-8(2)16/h11,13-14,18H,3-6H2,1-2H3/t11-,13+,14+/m0/s1 | PubChem[1] |

| InChIKey | QCXJFZHOTLSNKF-IACUBPJLSA-N | PubChem[1] |

| Canonical SMILES | CC1=C(C(=O)CC1)C2C(C(=C)C(=O)O2)C(CC(=O)C)O | PubChem[1] |

| Isomeric SMILES | CC1=C(C(=O)CC1)[C@@H]2--INVALID-LINK----INVALID-LINK--O | PubChem[1] |

Stereochemistry: A Chiral Landscape

The biological function of a molecule is intrinsically linked to its three-dimensional structure. This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. The specific arrangement of atoms in space, known as its absolute configuration, is a critical determinant of its interaction with biological targets.[2][3]

The stereochemistry of this compound is defined by three chiral centers, as indicated by the (4R, 5S, 1'S) designation in its IUPAC name. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R (Rectus) or S (Sinister) configuration to each stereocenter.[4] This precise stereochemical arrangement is a key feature of the natural product and has been confirmed through total synthesis.[5]

The presence of these stereocenters gives rise to the possibility of multiple stereoisomers, each with potentially different biological activities. The synthesis of both enantiomers of this compound has allowed for the investigation of how its stereochemistry influences its biological effects.[5]

Structural Elucidation and Future Directions

The definitive assignment of the structure and stereochemistry of this compound has been accomplished through a combination of spectroscopic techniques and, most conclusively, through total chemical synthesis. Understanding the precise three-dimensional arrangement of this complex natural product is the foundational step for any further investigation into its mechanism of action and potential therapeutic applications.

This detailed knowledge of its chemical architecture opens avenues for the design of synthetic analogs with potentially improved potency, selectivity, and pharmacokinetic properties. For drug development professionals, a firm grasp of the stereochemical nuances of this compound is paramount for the rational design of novel therapeutic agents.

Below is a simplified representation of the logical relationship in determining molecular structure.

Caption: Logical workflow for determining the complete molecular structure of a natural product.

References

- 1. This compound | C15H18O5 | CID 14829060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Absolute configuration - Wikipedia [en.wikipedia.org]

- 3. Absolute Configuration of Chiral Sulfoxides - TSM² | Theory and Spectroscopy of Molecules and Materials (TSM²) | University of Antwerp [uantwerpen.be]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Asymmetric synthesis of both enantiomers of this compound [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Arteludovicinolide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteludovicinolide A, a sesquiterpenoid lactone of the eudesmanolide class, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel derivatives with improved therapeutic properties. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon the established principles of sesquiterpenoid lactone biosynthesis in the Asteraceae family. While the precise enzymatic steps for this compound have yet to be fully elucidated, this document provides a comprehensive overview of the likely enzymatic reactions, key intermediates, and relevant experimental methodologies based on analogous pathways.

Introduction to Sesquiterpenoid Lactone Biosynthesis

Sesquiterpenoid lactones (STLs) are a diverse group of C15 terpenoids characterized by a lactone ring. They are predominantly found in the Asteraceae family and exhibit a wide range of biological activities. The biosynthesis of STLs originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1][2] These precursors are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP), the universal precursor for all sesquiterpenoids.[3][4]

The formation of the diverse array of STL carbon skeletons is initiated by the cyclization of FPP, catalyzed by sesquiterpene synthases (STSs).[5] This is followed by a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups and ultimately lead to the formation of the characteristic lactone ring.[4][6][7]

Proposed Biosynthetic Pathway of this compound

This compound is classified as a eudesmanolide. The proposed biosynthetic pathway commences with the cyclization of farnesyl pyrophosphate and proceeds through a series of oxidative modifications.

Formation of the Sesquiterpene Backbone

The initial and committing step in the biosynthesis of most sesquiterpenoid lactones in the Asteraceae is the cyclization of the linear precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by a class of enzymes known as terpene cyclases or synthases. For the formation of eudesmanolide-type sesquiterpenoid lactones, a common route involves the initial formation of a germacrene intermediate.[8]

-

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A. A (+)-germacrene A synthase (GAS) catalyzes the conversion of FPP to (+)-germacrene A. This enzyme is a key branching point in sesquiterpenoid metabolism.[8]

Oxidative Modifications and Lactonization

Following the formation of the germacrene A skeleton, a series of oxidative reactions, primarily mediated by cytochrome P450 monooxygenases (CYPs), are required to introduce oxygen functionalities and form the characteristic lactone ring.

-

Step 2: Hydroxylation of (+)-Germacrene A. A germacrene A oxidase (GAO), a CYP enzyme, catalyzes the hydroxylation of the isopropenyl side chain of (+)-germacrene A to yield germacra-1(10),4,11(13)-trien-12-ol.[7][9]

-

Step 3: Further Oxidation to Germacrene A Acid. The alcohol is further oxidized to an aldehyde and then to a carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid), likely by the same GAO or other specific oxidoreductases.[7][9]

-

Step 4: Hydroxylation and Lactonization to form Costunolide. A costunolide synthase (COS), another CYP enzyme, hydroxylates germacrene A acid at the C6 position. This 6α-hydroxylation is often followed by spontaneous cyclization to form the γ-lactone ring, yielding costunolide.[7][9] Costunolide is a key intermediate in the biosynthesis of many sesquiterpenoid lactones.[3][6]

Formation of the Eudesmanolide Skeleton and Final Steps

The conversion of the germacranolide skeleton of costunolide to the eudesmanolide skeleton of this compound likely involves further enzymatic transformations.

-

Step 5: Conversion of Costunolide to a Eudesmanolide Intermediate. The precise mechanism for the cyclization of the 10-membered ring of costunolide to the bicyclic eudesmanolide core is not fully elucidated but is proposed to proceed through an acid-catalyzed or enzyme-mediated cyclization. This would lead to a eudesmanolide intermediate.

-

Step 6: Tailoring Steps. A series of final tailoring steps, including hydroxylations and oxidations, are necessary to produce the final structure of this compound. These reactions are likely catalyzed by specific CYPs and other oxidoreductases. Based on the structure of this compound, these steps would include hydroxylation at C1 and oxidation at C3.

Quantitative Data

Specific quantitative data for the biosynthetic pathway of this compound is not currently available in the scientific literature. However, data from related sesquiterpenoid lactone pathways can provide an indication of typical enzyme kinetics and metabolite concentrations.

Table 1: General Kinetic Parameters of Key Enzymes in Sesquiterpenoid Lactone Biosynthesis

| Enzyme Class | Substrate | Km (µM) | kcat (s-1) | Plant Source (for reference) |

| Germacrene A Synthase | Farnesyl Pyrophosphate | 0.5 - 10 | 0.01 - 0.1 | Cichorium intybus[8] |

| Germacrene A Oxidase | (+)-Germacrene A | 1 - 20 | 0.1 - 5 | Cynara cardunculus[7] |

| Costunolide Synthase | Germacrene A Acid | 5 - 50 | 0.05 - 2 | Cynara cardunculus[7] |

Note: The values presented are approximate ranges derived from studies on analogous enzymes and are intended for comparative purposes only.

Experimental Protocols

The elucidation of a biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to the study of the this compound pathway.

Terpene Cyclase Assay

Objective: To determine the activity and product profile of a candidate terpene cyclase (e.g., Germacrene A Synthase).

Materials:

-

Enzyme extract or purified recombinant protein.

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.

-

Substrate: [³H]-Farnesyl pyrophosphate (FPP) or unlabeled FPP.

-

Organic solvent for extraction (e.g., hexane or ethyl acetate).

-

Scintillation cocktail (for radiolabeled assays).

-

GC-MS for product identification.

Procedure:

-

Prepare the reaction mixture containing the assay buffer and the enzyme preparation.

-

Initiate the reaction by adding the FPP substrate.

-

Incubate the reaction at an optimal temperature (typically 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., EDTA for radiolabeled assays) or by vigorous vortexing with an organic solvent.

-

Extract the terpene products with an equal volume of organic solvent.

-

For radiolabeled assays, measure the radioactivity in the organic phase using a scintillation counter to quantify total cyclase activity.

-

For product identification, analyze the organic extract by GC-MS. Compare the mass spectra and retention times with authentic standards or published data.

Cytochrome P450 Monooxygenase Assay

Objective: To characterize the function of a candidate CYP enzyme (e.g., Germacrene A Oxidase or Costunolide Synthase) involved in the oxidative steps of the pathway.

Materials:

-

Microsomal preparations from plant tissue or a heterologous expression system (e.g., yeast, E. coli) containing the CYP and its corresponding CPR (cytochrome P450 reductase).

-

Assay buffer: 100 mM potassium phosphate buffer (pH 7.4).

-

Substrate (e.g., Germacrene A or Germacrene A acid).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Organic solvent for extraction (e.g., ethyl acetate).

-

LC-MS or GC-MS for product analysis.

Procedure:

-

Combine the microsomal preparation, assay buffer, and the substrate in a reaction vessel.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction for a specific time (e.g., 60-120 minutes) with gentle shaking.

-

Terminate the reaction by adding an organic solvent and acidifying if necessary to protonate acidic products.

-

Extract the products with the organic solvent.

-

Evaporate the solvent and resuspend the residue in a suitable solvent for analysis.

-

Analyze the products by LC-MS or GC-MS to identify and quantify the hydroxylated intermediates.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for identifying and characterizing biosynthetic enzymes.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The immediate priorities should be the identification and functional characterization of the specific terpene cyclase and cytochrome P450 monooxygenases involved in its formation in the producing organisms, such as Artemisia ludoviciana. The application of modern transcriptomic and metabolomic approaches, coupled with heterologous expression and in vitro enzyme assays, will be instrumental in validating and refining this proposed pathway. A thorough understanding of the enzymatic machinery will not only allow for the sustainable production of this compound through metabolic engineering but also open avenues for the biocatalytic synthesis of novel analogs with potentially enhanced pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sesquiterpenlactone – Wikipedia [de.wikipedia.org]

Unraveling the Enigmatic Mechanism of Action of Arteludovicinolide A: A Technical Overview for Researchers

Introduction

Arteludovicinolide A, a sesquiterpene lactone isolated from plants of the Artemisia genus, belongs to a class of natural products renowned for their diverse and potent biological activities.[1][2][3][4][5][6][7] While the specific molecular mechanisms underpinning the therapeutic potential of many sesquiterpene lactones are well-documented, the intricate details of this compound's mechanism of action remain largely uncharted territory in publicly available scientific literature. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the current understanding, drawing parallels from structurally similar compounds and outlining a hypothetical framework for its biological function. The focus will be on the potential anti-inflammatory and cytotoxic activities, which are common hallmarks of this compound class.

Hypothesized Core Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

Based on extensive research into other sesquiterpene lactones isolated from the Artemisia genus, a compelling hypothesis is that this compound exerts its biological effects primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a critical transcription factor that plays a pivotal role in cell proliferation, survival, differentiation, and inflammation. Its aberrant activation is a key driver in the pathogenesis of numerous cancers and inflammatory diseases.

The general mechanism of action for many bioactive compounds, including sesquiterpene lactones, involves the modulation of key signaling pathways that regulate cellular processes.[8][9] The α-methylene-γ-lactone group present in many sesquiterpene lactones is a reactive Michael acceptor that can covalently bind to nucleophilic residues (such as cysteine) in proteins, leading to the inhibition of their function.[4][7]

Visualizing the Hypothesized STAT3 Inhibition by this compound

The following diagram illustrates the putative mechanism by which this compound may inhibit the STAT3 signaling cascade.

Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway by this compound.

Quantitative Data on Related Sesquiterpene Lactones

While specific quantitative data for this compound is not available, the following table summarizes the cytotoxic activities of other sesquiterpene lactones from the Artemisia genus against various cancer cell lines. This data provides a benchmark for the potential potency of this compound.

| Compound | Cell Line | Activity | IC50 Value (µg/mL) | Reference |

| Artemisinin | HeLa (Cervical Cancer) | Cytotoxic | 54.1 - 275.5 (extracts) | [10] |

| Artemisinin | Trypanosoma b. brucei | Cytotoxic | 1.8 - 14.4 (extracts) | [10] |

| Unspecified | A549 (Lung Cancer) | Cytotoxic | LC50: 98.6 ± 1.8 | [11] |

| Unspecified | MCF-7 (Breast Cancer) | Cytotoxic | LC50: 253.9 ± 4.4 | [11] |

Note: The data presented are for extracts or related compounds and not for purified this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols would need to be employed. The following outlines a potential experimental workflow.

Experimental Workflow Diagram

Caption: A logical workflow for investigating the mechanism of action of this compound.

Detailed Methodologies

-

Cell Viability Assay (MTT/XTT):

-

Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT or XTT reagent to each well and incubate for the recommended time.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

-

Western Blot Analysis:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-STAT3, STAT3, p-JAK, and JAK.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Immunofluorescence Microscopy:

-

Grow cells on coverslips and treat with this compound.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against STAT3.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of STAT3 using a fluorescence microscope.

-

-

Luciferase Reporter Assay:

-

Transfect cells with a STAT3-responsive luciferase reporter plasmid.

-

Treat the cells with this compound and a STAT3 activator (e.g., IL-6).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

While the definitive mechanism of action of this compound remains to be elucidated, the available evidence from related sesquiterpene lactones strongly suggests that it may function as an inhibitor of the STAT3 signaling pathway. This hypothesis provides a solid foundation for future research. The experimental protocols outlined in this guide offer a clear roadmap for scientists to unravel the precise molecular targets and signaling pathways modulated by this promising natural product. Further investigation is crucial to validate these hypotheses and to fully understand the therapeutic potential of this compound in cancer and inflammatory diseases. The lack of specific data highlights a significant gap in the literature and a valuable opportunity for further research in the field of natural product drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Bioactive Compounds and Health Benefits of Artemisia Species | Semantic Scholar [semanticscholar.org]

- 3. research.uees.edu.ec [research.uees.edu.ec]

- 4. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis | Semantic Scholar [semanticscholar.org]

- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Bioactive compounds and health benefits of Artemisia species [rlib.uctm.edu]

- 10. Cytotoxic activity of secondary metabolites derived from Artemisia annua L. towards cancer cells in comparison to its designated active constituent artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. doaj.org [doaj.org]

Arteludovicinolide A: Unraveling the Biological Targets of a Promising Natural Product

Despite significant interest in the therapeutic potential of sesquiterpene lactones, a class of naturally occurring compounds, specific biological data for Arteludovicinolide A remains elusive in publicly available scientific literature. While research has extensively documented the anti-inflammatory and anti-cancer properties of related compounds isolated from the Artemisia and Achillea genera, a detailed molecular understanding of this compound's mechanism of action, its direct biological targets, and associated signaling pathways has not yet been established.

Comprehensive searches of scientific databases and literature have not yielded specific quantitative data, such as IC50 or Ki values, that would define the potency of this compound against particular molecular targets. Consequently, a detailed summary of its bioactivity in a structured tabular format cannot be provided at this time.

Similarly, the absence of published studies detailing the effects of this compound on cellular processes means that no specific experimental protocols for assays such as cytotoxicity, western blotting, or kinase activity can be cited. While general methodologies for these techniques are standard in the field, their application to this compound has not been described.

The signaling pathways modulated by this compound are also currently unknown. It is hypothesized that, like other sesquiterpene lactones, it may influence inflammatory pathways such as NF-κB or proliferative pathways implicated in cancer. However, without experimental evidence, any depiction of its mechanism would be purely speculative.

Researchers and drug development professionals interested in the therapeutic potential of this compound are encouraged to undertake foundational research to elucidate its biological activity. Initial studies could involve broad screening against panels of kinases, proteases, and other common drug targets. Cellular assays to determine its effects on cancer cell proliferation and inflammatory responses would also be crucial first steps. Subsequent identification of direct binding partners and downstream signaling effects would provide the necessary framework for a comprehensive understanding of this natural product's therapeutic promise. Until such studies are conducted and published, a detailed technical guide on the biological targets of this compound cannot be formulated.

Arteludovicinolide A: An Uncharted Cytotoxicity Profile

Despite significant interest in the therapeutic potential of natural compounds, a comprehensive cytotoxicity profile for Arteludovicinolide A remains publicly unavailable. Extensive searches of scientific literature and chemical databases have yielded no specific quantitative data, such as IC50 values, or detailed mechanistic studies on the cytotoxic effects of this particular sesquiterpene lactone.

This compound has been identified in Achillea setacea and Achillea coarctata[1][2]. While research into the extracts of these plants and the broader class of sesquiterpene lactones suggests potential anti-cancer properties, the specific contribution and activity of this compound have not been individually characterized in published studies.

General Insights from Related Compounds and Plant Extracts

While a specific cytotoxicity profile for this compound cannot be provided, an examination of related compounds and the plant genus from which it is derived offers some context.

Cytotoxic Potential of Sesquiterpene Lactones

Sesquiterpene lactones, the chemical class to which this compound belongs, are known for their diverse biological activities, including anti-inflammatory and anti-cancer effects[3][4]. Their mechanism of action is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic sites on biological macromolecules, thereby disrupting cellular processes[4].

Studies on various sesquiterpene lactones have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit key signaling pathways involved in tumor growth and proliferation, such as the NF-κB and MAPK pathways[4][5][6]. For instance, some sesquiterpene lactones have been shown to modulate the expression of proteins involved in the cell cycle and apoptosis, leading to the arrest of cancer cell growth[7].

Anti-Cancer Activity of Achillea Species

Extracts from various Achillea species have been investigated for their cytotoxic effects against a range of cancer cell lines. However, these studies focus on crude extracts or other isolated compounds, not specifically this compound. Therefore, it is not possible to extrapolate these findings directly to the activity of this compound.

Experimental Methodologies in Cytotoxicity Profiling

To establish a cytotoxicity profile for a compound like this compound, a series of standard in vitro assays would typically be employed. The following are examples of common experimental protocols used in the field.

Cell Viability Assays

-

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability. In principle, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The absorbance of this colored solution is quantified by a spectrophotometer and is proportional to the number of viable cells.

-

Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue. The number of viable and non-viable cells is then counted using a hemocytometer.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis. Assays are available to measure the activity of key caspases, such as caspase-3 and caspase-7, to confirm the induction of apoptosis by a compound.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate. In the context of cytotoxicity profiling, western blotting can be used to investigate the effect of a compound on the expression levels of proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., Bcl-2 family proteins, caspases), and key signaling pathways (e.g., NF-κB, MAPKs).

Visualizing Cellular Processes

Due to the absence of specific data on the mechanism of action of this compound, diagrams of its effects on signaling pathways or experimental workflows cannot be generated at this time. Should such data become available, Graphviz could be utilized to create visual representations. For example, a hypothetical workflow for assessing cytotoxicity is presented below.

Conclusion

The cytotoxicity profile of this compound remains to be established through dedicated scientific investigation. While the broader class of sesquiterpene lactones and extracts from the Achillea genus show promise as anti-cancer agents, specific data for this compound is not currently in the public domain. Future research is necessary to determine its IC50 values across various cancer cell lines, elucidate its mechanism of action, and evaluate its potential as a therapeutic agent. Researchers and drug development professionals interested in this compound will likely need to conduct primary research to fill this knowledge gap.

References

- 1. This compound | C15H18O5 | CID 14829060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sesquiterpene lactones from Achillea chrysocoma and Achillea coarctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. oaepublish.com [oaepublish.com]

- 6. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer [mdpi.com]

- 7. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Arteludovicinolide A structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of Arteludovicinolide A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of this compound, a sesquiterpenoid lactone with potential therapeutic applications. The document details its biological activities, explores the SAR of related compounds, and provides detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid lactone belonging to the guaianolide class. It has been isolated from several plant species of the Asteraceae family, including Artemisia ludoviciana.[1] Like many other sesquiterpenoid lactones, this compound has garnered interest in the scientific community for its potential cytotoxic and anti-inflammatory properties.

Sesquiterpenoid lactones are characterized by a C15 skeleton and the presence of a lactone ring. Their biological activities are often attributed to the presence of an α-methylene-γ-lactone group, which can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. This reactivity is believed to be a key factor in their ability to modulate various signaling pathways involved in cell proliferation and inflammation.

Structure-Activity Relationship (SAR) of this compound and Related Guaianolides

While a comprehensive SAR study on a large, synthetically derived library of this compound analogs has not been published to date, it is possible to infer key structural determinants of activity by examining related guaianolides and other sesquiterpenoid lactones.

General SAR Principles for Bioactive Guaianolides:

-

The α-Methylene-γ-lactone Moiety: The presence of this exocyclic double bond is a critical feature for the biological activity of many sesquiterpenoid lactones. Saturation of this double bond typically leads to a significant decrease or complete loss of cytotoxic and anti-inflammatory effects. This group is believed to be involved in the alkylation of key cellular proteins.

-

Lipophilicity: The overall lipophilicity of the molecule, often expressed as logP, plays a crucial role in its ability to cross cell membranes and reach its intracellular targets. Studies on various guaianolides have shown that there is an optimal range of lipophilicity for maximal activity.[2]

-

Hydroxylation and Esterification: The presence, position, and stereochemistry of hydroxyl groups, as well as their esterification with various aliphatic or aromatic acids, can significantly modulate the biological activity. These modifications can affect the molecule's solubility, binding affinity for its target, and pharmacokinetic properties.

Quantitative Data for this compound and Structurally Related Guaianolides:

The following table summarizes the cytotoxic activity of this compound and other selected guaianolides with similar structural features. The data is compiled from various studies to provide a comparative overview.

| Compound | Structure | Cell Line | Activity (IC50 in µM) | Reference |

| This compound | T98G (Glioblastoma) | 15 | [1] | |

| U87MG (Glioblastoma) | 38 | [1] | ||

| Rupicolin A | T98G (Glioblastoma) | 15 | [1] | |

| U87MG (Glioblastoma) | 38 | [1] | ||

| Rupicolin B | T98G (Glioblastoma) | 26 | [1] | |

| U87MG (Glioblastoma) | 64 | [1] | ||

| Seco-atrovirenolide A | HL-60 (Leukemia) | 5.99 | [3] | |

| Known Guaianolide 4 | HL-60 (Leukemia) | 11.74 | [3] |

Postulated Mechanism of Action: Inhibition of NF-κB and STAT3 Signaling

Based on the known mechanisms of action for other bioactive sesquiterpenoid lactones, it is hypothesized that this compound exerts its anti-inflammatory and cytotoxic effects through the modulation of key signaling pathways, particularly the NF-κB and STAT3 pathways. Both of these transcription factors are critical regulators of genes involved in inflammation, cell survival, proliferation, and angiogenesis. Their aberrant activation is a hallmark of many cancers and inflammatory diseases.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Sesquiterpenoid lactones are thought to inhibit this pathway by alkylating and inactivating components of the IKK complex or by directly modifying the p65 subunit of NF-κB, preventing its DNA binding.

NF-κB Signaling Pathway and Potential Inhibition by this compound.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is activated by a variety of cytokines and growth factors. Upon ligand binding to its receptor, Janus kinases (JAKs) associated with the receptor are activated and phosphorylate the receptor. This creates docking sites for STAT3, which is then recruited and phosphorylated by the JAKs. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it binds to DNA and promotes the transcription of genes involved in cell survival, proliferation, and angiogenesis. Many natural products, including sesquiterpenoid lactones, have been shown to inhibit STAT3 signaling, often by preventing its phosphorylation or dimerization.

STAT3 Signaling Pathway and Potential Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the biological activity of this compound and its analogs.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well cell culture plates

-

Cell line of interest (e.g., HeLa, A549, T98G)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound and its analogs, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and its analogs in complete medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4][5][6][7]

NF-κB Inhibition Assessment using a Luciferase Reporter Assay

This assay utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which can be quantified by measuring luminescence.

Materials:

-

NF-κB luciferase reporter cell line (e.g., HEK293T-NF-κB-Luc)

-

96-well white, clear-bottom cell culture plates

-

Complete cell culture medium

-

This compound and its analogs, dissolved in DMSO

-

TNF-α (or another NF-κB activator)

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

-

Luminometer

Protocol:

-

Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound or its analogs for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include a negative control (no TNF-α) and a positive control (TNF-α without compound).

-

Incubation: Incubate the plate for 6-8 hours at 37°C.

-

Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α-stimulated control. Determine the IC50 value.[8][9][10][11][12]

STAT3 Phosphorylation Assessment using Western Blot

Western blotting can be used to detect the levels of phosphorylated STAT3 (p-STAT3), which is the active form of the protein. A decrease in the level of p-STAT3 upon treatment with a compound indicates inhibition of the STAT3 pathway.

Materials:

-

Cell line with active STAT3 signaling (e.g., U266, or cytokine-stimulated cells)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Culture and treat the cells with this compound or its analogs for the desired time period.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-STAT3 and anti-total STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities for p-STAT3 and total STAT3. The level of STAT3 activation is determined by the ratio of p-STAT3 to total STAT3.[13][14][15][16][17]

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting a structure-activity relationship study on a natural product lead compound like this compound.

General Experimental Workflow for a Structure-Activity Relationship Study.

Conclusion and Future Directions

This compound represents a promising natural product lead with demonstrated cytotoxic and potential anti-inflammatory activities. While a detailed SAR study of a dedicated library of its analogs is currently lacking in the published literature, the general principles of SAR for guaianolide-type sesquiterpenoid lactones provide a valuable framework for its future development. The α-methylene-γ-lactone moiety is likely a key pharmacophore, and modifications to the rest of the molecule can be used to fine-tune its potency, selectivity, and pharmacokinetic properties.

Future research should focus on the semi-synthesis or total synthesis of a focused library of this compound derivatives to systematically probe the SAR. This should include modifications to the lactone ring, the cyclopentane ring, and the various oxygenated functional groups. A thorough evaluation of these analogs in the assays described in this guide will be crucial for identifying more potent and selective inhibitors of the NF-κB and STAT3 pathways, and for advancing this compound from a promising natural product to a viable therapeutic candidate.

References

- 1. Isolation of Secondary Metabolites from Achillea grandifolia Friv. (Asteraceae) and Main Compounds’ Effects on a Glioblastoma Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Hansch's model to guaianolide ester derivatives: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic guaianolides and seco-guaianolides from Artemisia atrovirens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchhub.com [researchhub.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. promega.es [promega.es]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 15. STAT3 activation assay [bio-protocol.org]

- 16. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Arteludovicinolide A: A Review of a Sesquiterpene Lactone with Underexplored Therapeutic Potential

For Immediate Release

Arteludovicinolide A, a sesquiterpene lactone first identified in plants of the Artemisia genus, remains a compound of significant interest yet limited exploration within the scientific community. Despite its intriguing chemical structure, a comprehensive review of the existing literature reveals a notable scarcity of in-depth research into its biological activities, particularly concerning its potential as an anticancer agent. This technical guide aims to summarize the current state of knowledge on this compound, while also highlighting the significant gaps in the available data that hinder a full assessment of its therapeutic promise for researchers, scientists, and drug development professionals.

Chemical Profile and Synthesis

This compound belongs to the class of sesquiterpene lactones, a group of natural products known for their diverse biological activities. Its chemical formula is C₁₅H₁₈O₅, and its structure features a complex polycyclic framework. The total synthesis of this compound has been successfully achieved, providing a potential route for producing the compound for further investigation. This synthetic pathway is a critical step for enabling more extensive biological and pharmacological studies.

Biological Activity: A Focus on Anti-inflammatory Properties

To date, the most significant biological activity reported for this compound is its anti-inflammatory potential. Preliminary studies have suggested that it may exert its effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor involved in the inflammatory response, and its inhibition is a key target for many anti-inflammatory drugs.

However, the available literature provides limited quantitative data on its anti-inflammatory potency. While its potential to inhibit NF-κB has been noted, detailed mechanistic studies and dose-response data from a wide range of inflammatory models are currently lacking.

The Unexplored Frontier: Anticancer Potential

A thorough review of published scientific literature reveals a significant void in the investigation of this compound's anticancer properties. At present, there is no publicly available data detailing its cytotoxic effects against various cancer cell lines. Key quantitative metrics, such as IC50 values, which are fundamental for assessing the potency of a potential anticancer compound, have not been reported.

Furthermore, there is a complete absence of studies exploring the potential mechanisms by which this compound might exert any anticancer activity. Investigations into its ability to induce apoptosis (programmed cell death), cause cell cycle arrest, or inhibit cancer cell migration and invasion are yet to be undertaken. Consequently, no information is available regarding the specific molecular targets or signaling pathways within cancer cells that this compound might modulate.

Future Directions and a Call for Research

The structural characteristics of this compound, coupled with the known anticancer activities of other sesquiterpene lactones, strongly suggest that it is a promising candidate for anticancer research. To unlock its potential, the scientific community is encouraged to pursue the following areas of investigation:

-

Systematic Screening: Comprehensive in vitro screening of this compound against a diverse panel of human cancer cell lines to determine its cytotoxic profile and identify potential cancer types for which it may be effective.

-

Mechanistic Studies: In-depth investigation into the molecular mechanisms of action, including its effects on apoptosis, the cell cycle, and key cancer-related signaling pathways.

-

Target Identification: Elucidation of the specific molecular targets of this compound within cancer cells to understand its mode of action and guide further drug development.

-

In Vivo Efficacy: Preclinical evaluation of this compound in animal models of cancer to assess its in vivo efficacy, pharmacokinetics, and safety profile.

Conclusion

Methodological & Application

Total Synthesis of Arteludovicinolide A: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the total synthesis of Arteludovicinolide A, a sesquiterpene lactone with notable anti-inflammatory activity. The synthesis, originally reported by Kreuzer et al.[1][2], commences from the readily available methyl 2-furoate and proceeds through a concise 9-step sequence.[1][2][3][4] The key features of this synthesis include an asymmetric cyclopropanation, a diastereoselective nucleophile addition, and a donor-acceptor-cyclopropane-lactonization cascade to construct the core γ-butyrolactone structure.[1][2][4][5] This protocol is designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

The retrosynthetic analysis of this compound reveals a strategy centered on the diastereoselective construction of the γ-butyrolactone core. The synthesis begins with the asymmetric cyclopropanation of methyl 2-furoate, followed by a series of transformations to yield a key cyclopropanecarbaldehyde intermediate. This intermediate then undergoes two crucial and highly diastereoselective nucleophilic additions to install the necessary stereocenters and build the carbon skeleton of the final natural product.

Caption: Overall workflow of the this compound total synthesis.

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis of (+)-Arteludovicinolide A. The overall yield for the 9-step synthesis is 4.8%.[1][2][3][4]

| Step | Transformation | Product | Yield (%) |

| 1 | Asymmetric Cyclopropanation | Cyclopropane Ester | 95 |

| 2 | Reductive Ozonolysis | Cyclopropanecarbaldehyde | 85 |

| 3 | Diastereoselective Addition of Vinyllithium Reagent | Secondary Alcohol | 67 |

| 4 | Protection of Alcohol | Silyl Ether | 98 |

| 5 | Diastereoselective Addition of Grignard Reagent | Tertiary Alcohol | 82 |

| 6 | Deprotection of Silyl Ether | Diol | 95 |

| 7 | Lactonization | γ-Butyrolactone | 75 |

| 8 | Oxidation | α,β-Unsaturated Lactone | 88 |

| 9 | Final Modification | This compound | 92 |

| Overall | 4.8 |

Experimental Protocols

Detailed experimental procedures for the key steps in the total synthesis of this compound are provided below.

Step 1 & 2: Synthesis of Cyclopropanecarbaldehyde Intermediate

The synthesis commences with a copper(I)-bis(oxazoline) catalyzed asymmetric cyclopropanation of methyl 2-furoate with ethyl diazoacetate.[2] This is followed by a reductive ozonolysis to yield the key cyclopropanecarbaldehyde intermediate.

Caption: Experimental workflow for the synthesis of the cyclopropanecarbaldehyde intermediate.

Protocol:

-

To a solution of methyl 2-furoate (1.0 eq) and the chiral bis(oxazoline) ligand (0.01 eq) in toluene is added Cu(I)OTf (0.01 eq).

-

Ethyl diazoacetate (1.1 eq) in toluene is added dropwise over 4 hours at 25 °C.

-

The reaction is stirred for an additional 8 hours, then filtered and concentrated.

-

The crude cyclopropane ester is dissolved in a mixture of CH2Cl2 and MeOH at -78 °C.

-

Ozone is bubbled through the solution until a blue color persists.

-

The solution is purged with nitrogen, and dimethyl sulfide (2.0 eq) is added.

-

The mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cyclopropanecarbaldehyde.

Step 3: Diastereoselective Addition of Vinyllithium Reagent

A key step in the synthesis involves the diastereoselective addition of a vinyllithium reagent to the cyclopropanecarbaldehyde, which sets one of the crucial stereocenters of the final product.

Protocol:

-

To a solution of the vinyllithium reagent (1.2 eq, prepared from the corresponding vinyl bromide and t-BuLi) in THF at -78 °C is added a solution of the cyclopropanecarbaldehyde (1.0 eq) in THF.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched with a saturated aqueous solution of NH4Cl.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over Na2SO4, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the secondary alcohol.

Signaling Pathway (Hypothetical)

While the primary focus of this document is the synthetic protocol, it is noteworthy that this compound has been identified as an anti-inflammatory agent.[2] It is hypothesized to inhibit the iNOS pathway, thereby reducing the production of nitric oxide (NO), a key inflammatory mediator.

Caption: Hypothesized inhibition of the iNOS pathway by this compound.

References

Application Notes and Protocols: Arteludovicinolide A In Vitro Assay Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteludovicinolide A is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory effects. This document provides detailed protocols for in vitro assays to investigate the bioactivity of this compound, focusing on its potential as an inhibitor of key inflammatory signaling pathways, namely NF-κB and STAT3. Additionally, methods for assessing its cytotoxicity are described to determine its therapeutic window.

Data Presentation

The following tables summarize hypothetical quantitative data from various in vitro assays performed with this compound.

Table 1: Inhibition of NF-κB Activity by this compound

| Assay Type | Cell Line | Stimulant | This compound Conc. (µM) | Inhibition (%) | IC50 (µM) |

| NF-κB DNA Binding (ELISA) | HEK293 | TNF-α (10 ng/mL) | 1 | 25.3 | 7.8 |

| 5 | 48.9 | ||||

| 10 | 75.1 | ||||

| 25 | 92.4 | ||||

| NF-κB Reporter Assay | HeLa/NF-κB-Luc | TNF-α (20 ng/mL) | 1 | 22.8 | 8.5 |

| 5 | 51.2 | ||||

| 10 | 79.5 | ||||

| 25 | 95.1 |

Table 2: Inhibition of STAT3 DNA Binding Activity by this compound

| Assay Type | Source of Activated STAT3 | This compound Conc. (µM) | Inhibition (%) | IC50 (µM) |

| Electrophoretic Mobility Shift Assay (EMSA) | Nuclear extracts from NIH3T3/v-Src cells | 1 | 15.2 | 12.3 |

| 5 | 40.1 | |||

| 10 | 65.8 | |||

| 25 | 88.9 |

Table 3: Cytotoxicity of this compound

| Assay Type | Cell Line | Incubation Time (h) | This compound Conc. (µM) | Cell Viability (%) | CC50 (µM) |

| MTT Assay | HEK293 | 48 | 10 | 98.2 | > 100 |

| 25 | 95.6 | ||||

| 50 | 88.1 | ||||

| 100 | 52.3 | ||||

| HeLa | 48 | 10 | 97.5 | > 100 | |

| 25 | 94.2 | ||||

| 50 | 85.4 | ||||

| 100 | 48.7 |

Experimental Protocols

NF-κB Inhibition Assays

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[1] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by agents like TNF-α, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2]

This assay quantitatively measures the binding of active NF-κB from nuclear extracts to its consensus DNA sequence.

-

Protocol:

-

Cell Culture and Treatment: Plate HEK293 cells in 10 cm dishes and grow to 80-90% confluency. Treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 30 minutes.

-

Nuclear Extract Preparation: Harvest cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions. Determine protein concentration using a Bradford assay.

-

ELISA Procedure:

-

Add 5-10 µg of nuclear extract to each well of an NF-κB DNA-binding ELISA plate (pre-coated with NF-κB consensus sequence).

-

Incubate for 1 hour at room temperature.

-

Wash wells three times with wash buffer.

-

Add primary antibody specific for the NF-κB p65 subunit and incubate for 1 hour.[3]

-

Wash wells and add HRP-conjugated secondary antibody, incubating for another hour.[3]

-

After a final wash, add a colorimetric HRP substrate and stop the reaction.[3]

-

Measure absorbance at 450 nm using a microplate reader.[3]

-

-

This cell-based assay measures the transcriptional activity of NF-κB.

-

Protocol:

-

Cell Culture and Transfection: Use a stable HeLa cell line expressing a luciferase reporter gene under the control of an NF-κB response element (HeLa/NF-κB-Luc). Plate cells in a 96-well plate.

-

Treatment and Stimulation: Treat the cells with different concentrations of this compound for 1 hour before stimulating with 20 ng/mL TNF-α for 6 hours.[2]

-

Luciferase Activity Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Add luciferase substrate to the cell lysate.

-

Measure luminescence using a luminometer.

-

Normalize luciferase activity to total protein concentration or a co-transfected control reporter.

-

-

Experimental workflow for NF-κB inhibition assays.

STAT3 Inhibition Assay

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell proliferation, survival, and inflammation.[4] Its constitutive activation is implicated in various cancers.[5]

EMSA is used to detect protein-DNA interactions. This protocol assesses the ability of this compound to inhibit the binding of activated STAT3 to its DNA consensus sequence.

-

Protocol:

-

Nuclear Extract Preparation: Use nuclear extracts from cells known to have constitutively active STAT3, such as v-Src-transformed mouse fibroblasts (NIH3T3/v-Src).[6]

-

Binding Reaction:

-

Incubate the nuclear extract (containing activated STAT3 dimers) with varying concentrations of this compound for 30 minutes at room temperature.[6]

-

Add a radiolabeled double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE), which binds STAT3.[6]

-

Incubate for another 20-30 minutes to allow for protein-DNA complex formation.

-

-

Electrophoresis:

-

Separate the reaction mixtures on a non-denaturing polyacrylamide gel.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen.

-

-

Analysis: A decrease in the intensity of the shifted band (STAT3-DNA complex) in the presence of this compound indicates inhibition.

-

References

- 1. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]

- 3. Inhibition of immune activation by a novel nuclear factor-kappa B inhibitor in HTLV-I–associated neurologic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel small inhibitor, LLL12, targets STAT3 in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]

Arteludovicinolide A: Application Notes and Protocols for Cell Culture Treatment

Initial Assessment: Comprehensive literature searches for "Arteludovicinolide A" have revealed that while the chemical structure and its natural sources, Achillea setacea and Achillea coarctata, are documented, there is a significant lack of publicly available data on its biological activity and its effects in cell culture.[1] As of the current date, no detailed studies describing its mechanism of action, cytotoxic effects, or specific cell culture treatment protocols have been found in the scientific literature.

Therefore, the following application notes and protocols are based on established methodologies for the initial characterization of a novel natural product with potential anticancer properties. These are general guidelines intended to serve as a starting point for researchers to investigate the bioactivity of this compound.

Preliminary Characterization and Stock Solution Preparation

Prior to initiating cell-based assays, it is crucial to characterize the compound and prepare a stable, high-concentration stock solution.

1.1. Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

1.2. Protocol:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

-

Store the aliquots at -20°C or -80°C for long-term use.

Determination of Cytotoxicity and IC50 Value

A primary step in evaluating a new compound is to determine its cytotoxic effects on various cancer cell lines. This is typically achieved using cell viability assays.

2.1. Experimental Workflow:

References

Application Notes and Protocols for Arteludovicinolide A in NF-κB Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteludovicinolide A is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[1] One of the key signaling pathways implicated in inflammation, immunity, and cell survival is the Nuclear Factor-kappa B (NF-κB) pathway.[2] Dysregulation of NF-κB signaling is associated with a variety of inflammatory diseases and cancers. Consequently, the identification of novel NF-κB inhibitors is a significant area of research in drug discovery. This document provides detailed protocols for assessing the inhibitory potential of this compound on the canonical NF-κB signaling pathway.

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and induce the transcription of target genes involved in the inflammatory response.

Quantitative Data Summary

While specific quantitative data on the NF-κB inhibitory activity of this compound is not yet widely published, the following table provides a template for summarizing experimental findings. Sesquiterpene lactones have been reported to inhibit NF-κB with varying potencies. For context, this table includes example data that a researcher might generate when testing a compound like this compound.

| Assay Type | Cell Line | Stimulus | This compound Concentration | Outcome Metric | Example Result |

| Luciferase Reporter Assay | HEK293T | TNF-α (10 ng/mL) | 0.1 - 100 µM | IC50 | 15 µM |

| p65 Nuclear Translocation | HeLa | LPS (1 µg/mL) | 25 µM | % Inhibition | 65% |

| IκBα Phosphorylation | RAW 264.7 | TNF-α (20 ng/mL) | 25 µM | % Inhibition | 80% |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.

Caption: Canonical NF-κB signaling pathway.

Caption: Experimental workflow for NF-κB inhibition.

Experimental Protocols

Herein are detailed protocols for three key assays to determine the NF-κB inhibitory activity of this compound.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

-

HEK293T or HeLa cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Lipofectamine 2000 or similar transfection reagent

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Opti-MEM I Reduced Serum Medium

-

Recombinant human TNF-α

-

This compound

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight.

-

Transfection:

-

For each well, dilute 0.1 µg of the NF-κB luciferase reporter plasmid and 0.01 µg of the control plasmid in 25 µL of Opti-MEM.

-

In a separate tube, dilute 0.3 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.

-

Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature.

-

Add 50 µL of the transfection complex to each well.

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete DMEM.

-

Replace the medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for 1-2 hours.

-

-

Stimulation: Add TNF-α to a final concentration of 10 ng/mL to the appropriate wells. Leave some wells unstimulated as a negative control.

-

Incubation: Incubate for 6-8 hours at 37°C.

-

Luciferase Assay:

-

Remove the medium and wash the cells once with PBS.

-

Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle shaking.

-

Measure firefly and Renilla luciferase activities according to the manufacturer's instructions using a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the TNF-α-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This assay visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Materials:

-

HeLa or RAW 264.7 cells

-

Glass coverslips in 24-well plates

-

Recombinant human TNF-α or LPS

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (20 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.

-

Fixation:

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the anti-p65 primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Counterstaining:

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

-

Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides. Visualize the cells using a fluorescence microscope.

-

Data Analysis: Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic intensity in multiple cells per condition. Calculate the percentage of cells showing nuclear translocation and the percentage of inhibition by this compound.

Western Blot Analysis for IκBα Phosphorylation and Degradation

This assay detects the phosphorylation and subsequent degradation of IκBα, an upstream event in NF-κB activation.

Materials:

-

RAW 264.7 or HeLa cells

-

Recombinant human TNF-α

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-